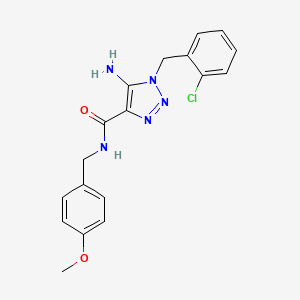
5-amino-1-(2-chlorobenzyl)-N-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-amino-1-(2-chlorobenzyl)-N-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide, also known as CCT251545, is a chemical compound that has gained significant attention in the field of cancer research. It is a small molecule inhibitor of the Wnt/β-catenin signaling pathway, which is a critical pathway involved in the development and progression of various types of cancer.
科学的研究の応用
Synthetic Methodologies and Chemical Properties A significant aspect of research on this compound involves its synthesis and chemical properties. For example, studies have explored solid-phase synthesis techniques for creating peptide amides under mild conditions, utilizing similar triazole structures as intermediates or key components. These methodologies highlight the versatility and utility of triazole derivatives in peptide synthesis, offering efficient routes to bioactive peptides with potential therapeutic applications (Albericio & Bárány, 2009).
Antimicrobial Activities Research has also delved into the antimicrobial properties of triazole derivatives, including compounds structurally related to 5-amino-1-(2-chlorobenzyl)-N-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide. These studies have shown that certain triazole compounds exhibit good to moderate activities against various microorganisms, suggesting their potential as antimicrobial agents (Bektaş et al., 2007).
Electronic and Spectroscopic Analysis Further research has focused on the electronic, nonlinear optical, and spectroscopic analysis of heterocyclic compounds, including triazoles. These studies provide insights into the electronic properties and potential applications of triazole derivatives in materials science and photonic technologies (Beytur & Avinca, 2021).
Cytotoxicity and Anticancer Evaluation There is also interest in the cytotoxic and anticancer activities of triazole derivatives. Research in this area aims to identify novel compounds with effective anticancer properties, exploring the potential of triazole derivatives as therapeutic agents in cancer treatment (Bekircan et al., 2008).
特性
IUPAC Name |
5-amino-1-[(2-chlorophenyl)methyl]-N-[(4-methoxyphenyl)methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O2/c1-26-14-8-6-12(7-9-14)10-21-18(25)16-17(20)24(23-22-16)11-13-4-2-3-5-15(13)19/h2-9H,10-11,20H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADLWKGWUSRFSJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=C(N(N=N2)CC3=CC=CC=C3Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-1-(2-chlorobenzyl)-N-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl (1S,2S,5R)-2-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2986061.png)
![7-(Benzo[d][1,3]dioxol-5-yl((4-methylpyridin-2-yl)amino)methyl)quinolin-8-ol](/img/structure/B2986065.png)
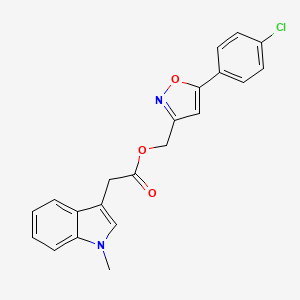
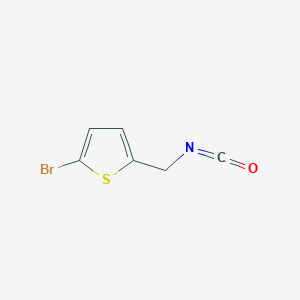
![ethyl 2-(carbamoylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2986070.png)
![1-(3-Methoxyphenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2986072.png)
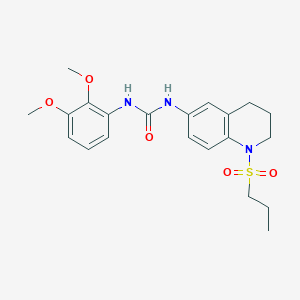
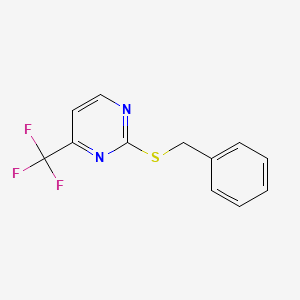
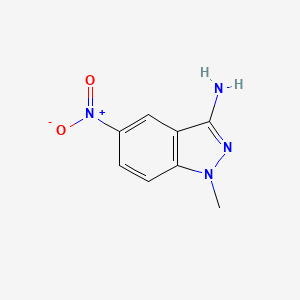

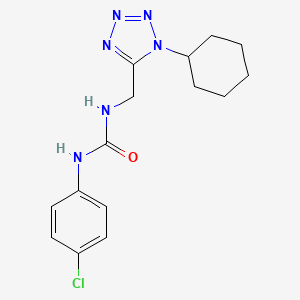


![2'-Fluoro[1,1'-biphenyl]-2-amine](/img/structure/B2986084.png)